N-(4-anilinophenyl)-N'-hydroxyoctanediamide

Catalog No.
S548549
CAS No.
M.F
C20H25N3O3
M. Wt
355.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-anilinophenyl)-N'-hydroxyoctanediamide

Product Name

N-(4-anilinophenyl)-N'-hydroxyoctanediamide

IUPAC Name

N-(4-anilinophenyl)-N'-hydroxyoctanediamide

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C20H25N3O3/c24-19(10-6-1-2-7-11-20(25)23-26)22-18-14-12-17(13-15-18)21-16-8-4-3-5-9-16/h3-5,8-9,12-15,21,26H,1-2,6-7,10-11H2,(H,22,24)(H,23,25)

InChI Key

FXKGVLUVYSWHHN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CCCCCCC(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

MHY-219; MHY219; MHY 219.

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CCCCCCC(=O)NO

Description

The exact mass of the compound N-(4-anilinophenyl)-N'-hydroxyoctanediamide is 355.18959 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-(4-anilinophenyl)-N'-hydroxyoctanediamide is a synthetic compound featuring a hydroxylamine functional group along with an aniline moiety. Its structure consists of two key components: an anilino group (derived from aniline) and a hydroxyoctanediamide chain. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its ability to interact with biological targets.

Typical of amides and hydroxylamines. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis, leading to the formation of the corresponding carboxylic acid and amine.
  • Oxidation: The hydroxylamine group can be oxidized to form an oxime, which may further participate in condensation reactions.
  • Substitution Reactions: The anilino group can engage in electrophilic aromatic substitution, allowing for further functionalization of the aromatic ring.

Research indicates that compounds similar to N-(4-anilinophenyl)-N'-hydroxyoctanediamide exhibit significant biological activities, including:

  • Antiviral Activity: Some derivatives have shown promise as inhibitors of viral enzymes, particularly those involved in the replication of viruses such as SARS-CoV-2.
  • Antimicrobial Properties: Compounds with similar structural motifs often display antibacterial or antifungal properties, making them candidates for further pharmacological investigation.

The synthesis of N-(4-anilinophenyl)-N'-hydroxyoctanediamide typically involves multi-step organic reactions:

  • Formation of the Aniline Derivative: Aniline is reacted with appropriate acylating agents to form an anilamide.
  • Hydroxylamine Introduction: Hydroxylamine can be introduced through nucleophilic substitution or addition reactions to form the final compound.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

N-(4-anilinophenyl)-N'-hydroxyoctanediamide has potential applications in several fields:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting specific enzymes or receptors.
  • Material Science: Investigated for use in polymers or coatings due to its unique chemical properties.
  • Biochemical Research: Utilized in studies exploring enzyme inhibition and protein interactions.

Interaction studies involving N-(4-anilinophenyl)-N'-hydroxyoctanediamide focus on its binding affinity and mechanism of action with various biological targets. Techniques such as molecular docking simulations and binding assays are employed to assess:

  • Binding Affinity: Evaluating how strongly the compound interacts with target proteins, which is crucial for drug efficacy.
  • Mechanism of Action: Understanding how the compound influences biological pathways at the molecular level.

Several compounds share structural similarities with N-(4-anilinophenyl)-N'-hydroxyoctanediamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
N-(4-sulfamoylphenyl)-2-carboxamideContains a sulfonamide groupEnhanced solubility and potential antibacterial activity
2-n-heptyl-4-hydroxyquinoline-N-oxideHydroxyquinoline backboneKnown for its redox activity and interaction with enzymes
4-anilino-4-oxobutanoic acidOxobutanoic acid moietyExhibits anti-inflammatory properties

These compounds illustrate variations in functional groups and biological activities, showcasing the versatility of similar chemical frameworks.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

355.18959167 g/mol

Monoisotopic Mass

355.18959167 g/mol

Heavy Atom Count

26

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Patra N, De U, Kim TH, Lee YJ, Ahn MY, Kim ND, Yoon JH, Choi WS, Moon HR, Lee BM, Kim HS. A novel histone deacetylase (HDAC) inhibitor MHY219 induces apoptosis via up-regulation of androgen receptor expression in human prostate cancer cells. Biomed Pharmacother. 2013 Jun;67(5):407-15. doi: 10.1016/j.biopha.2013.01.006. Epub 2013 Feb 16. PubMed PMID: 23583193.

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